3-Bromo-4,5-difluoro-2-hydroxybenzonitrile
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Overview
Description
3-Bromo-4,5-difluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H2BrF2NO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluoro-2-hydroxybenzonitrile typically involves the bromination and fluorination of 2-hydroxybenzonitrile. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the aromatic ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow systems to ensure consistent product quality. Safety measures are crucial due to the reactive nature of bromine and fluorine reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluoro-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4,5-difluoro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluoro-2-hydroxybenzonitrile involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluoro-2-hydroxybenzonitrile
- 4-Bromo-2,5-difluorobenzonitrile
- 2,6-Difluoro-4-hydroxybenzonitrile
Uniqueness
3-Bromo-4,5-difluoro-2-hydroxybenzonitrile is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzonitrile core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-4,5-difluoro-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-5-6(10)4(9)1-3(2-11)7(5)12/h1,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZSTYALPUHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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